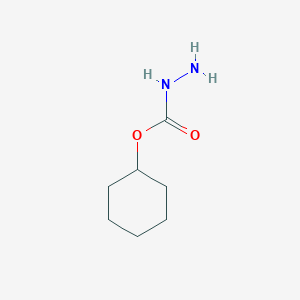
Cyclohexyl hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl hydrazinecarboxylate can be synthesized through the reaction of cyclohexylamine with hydrazinecarboxylate esters under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclohexylamine and hydrazinecarboxylate esters are combined under optimized conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Cyclohexyl hydrazine derivatives.
Substitution: Substituted cyclohexyl hydrazinecarboxylates.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of cyclohexyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates and cycloalkyl derivatives:
Similar Compounds: Cyanoacetohydrazide, cyclohexylamine, and other hydrazine derivatives.
Uniqueness: this compound is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties compared to other hydrazinecarboxylates. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
52709-31-6 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
cyclohexyl N-aminocarbamate |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) |
InChI-Schlüssel |
PPEXEULYDIACQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















